molecular formula C16H13NO3 B8569526 Methyl 3-hydroxy-1-phenyl-1H-indole-2-carboxylate CAS No. 71711-33-6

Methyl 3-hydroxy-1-phenyl-1H-indole-2-carboxylate

Cat. No. B8569526
M. Wt: 267.28 g/mol
InChI Key: WIHCDHFIANBLMI-UHFFFAOYSA-N
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Patent
US04675332

Procedure details

A suspension of 3.9 g (0.081 mole) of 50% sodium hydride/mineral oil in 85 ml of N,N-dimethylformamide under a nitrogen atmosphere was cooled in ice and treated portionwise over 90 minutes with 17.1 g (0.064 mole) of 3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester [P. Friedlander and K. Kunz, Chem. Ber., 55, 1597 (1922)]. The mixture was stirred in ice an additional one hour, 7.9 ml (10.5 g; 0.083 mole) of dimethyl sulfate was added dropwise over 15 minutes, the ice bath was removed, and stirring was continued for a total of 65 hours. The reaction mixture was added to 600 g of ice/water, acidified with 4.0N hydrochloric acid, and extracted with dichloromethane (4×250 ml). The combined organic layers were washed with water (3×500 ml), dried (anhydrous sodium sulfate), and evaporated to yield a crude residue of 3-methoxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester, plus a small amount of N,N-dimethylformamide.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]([C:7]1[N:8]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:9]2[C:14]([C:15]=1[OH:16])=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:6].S(OC)(O[CH3:27])(=O)=O>CN(C)C=O>[CH3:3][O:4][C:5]([C:7]1[N:8]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:9]2[C:14]([C:15]=1[O:16][CH3:27])=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
85 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
17.1 g
Type
reactant
Smiles
COC(=O)C=1N(C2=CC=CC=C2C1O)C1=CC=CC=C1
Step Three
Name
Quantity
7.9 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred in ice an additional one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in ice
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was continued for a total of 65 hours
Duration
65 h
ADDITION
Type
ADDITION
Details
The reaction mixture was added to 600 g of ice/water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×250 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(=O)C=1N(C2=CC=CC=C2C1OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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